Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate
Overview
Description
Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate is a chemical compound with the molecular formula C8H5BrClFO4S It is a derivative of benzoic acid and contains bromine, chlorine, fluorine, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate typically involves the following steps:
Chlorosulfonation: The addition of a chlorosulfonyl group to the compound.
Fluorination: The incorporation of a fluorine atom into the molecular structure.
Esterification: The formation of the methyl ester group.
Each of these steps requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes:
Controlled temperature and pressure: To ensure the reactions proceed at an optimal rate.
Use of catalysts: To enhance reaction efficiency.
Purification steps: Such as recrystallization or chromatography to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate can undergo various chemical reactions, including:
Substitution reactions: Where one functional group is replaced by another.
Oxidation and reduction reactions: Involving the gain or loss of electrons.
Hydrolysis: The breakdown of the ester group in the presence of water.
Common Reagents and Conditions
Substitution reactions: Often involve nucleophiles such as amines or thiols.
Oxidation reactions: May use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Can involve reducing agents such as lithium aluminum hydride.
Hydrolysis: Typically carried out under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while hydrolysis would produce the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to participate in various chemical reactions, potentially leading to the formation of active intermediates that can interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate can be compared with other similar compounds, such as:
Methyl 4-bromo-5-(chlorosulfonyl)-2-methylbenzoate: Similar structure but with a methyl group instead of a fluorine atom.
Methyl 4-bromo-5-(chlorosulfonyl)-2-chlorobenzoate: Contains a chlorine atom instead of a fluorine atom.
Methyl 4-bromo-5-(chlorosulfonyl)-2-hydroxybenzoate: Has a hydroxyl group instead of a fluorine atom.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable for the synthesis of complex molecules and the exploration of new chemical and biological activities.
Properties
IUPAC Name |
methyl 4-bromo-5-chlorosulfonyl-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO4S/c1-15-8(12)4-2-7(16(10,13)14)5(9)3-6(4)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHWNKSWWMAMNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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